8-Methyl-decahydroquinoline
CAS No.: 52601-69-1
Cat. No.: VC8416444
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52601-69-1 |
|---|---|
| Molecular Formula | C10H19N |
| Molecular Weight | 153.26 g/mol |
| IUPAC Name | 8-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
| Standard InChI | InChI=1S/C10H19N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-11H,2-7H2,1H3 |
| Standard InChI Key | UUNKAGONMZHCIP-UHFFFAOYSA-N |
| SMILES | CC1CCCC2C1NCCC2 |
| Canonical SMILES | CC1CCCC2C1NCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Methyl-decahydroquinoline belongs to the decahydroquinoline class, featuring a bicyclic system comprising two fused six-membered rings. The complete saturation of the quinoline backbone eliminates aromaticity, resulting in a conformationally flexible structure. The methyl group at the 8th position introduces steric effects that influence both reactivity and intermolecular interactions. The compound’s IUPAC name is 8-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline, with a molecular formula of and a molecular weight of 153.26 g/mol.
Spectroscopic and Thermochemical Data
Key spectroscopic identifiers for 8-methyl-decahydroquinoline include:
-
InChIKey: UUNKAGONMZHCIP-UHFFFAOYSA-N
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Canonical SMILES: CC1CCCC2C1NCCC2
Thermochemical data for related compounds, such as the enthalpy of combustion () of DL-trans-decahydroquinoline (), provide indirect insights into the energy profile of saturated quinoline derivatives .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the catalytic hydrogenation of 8-methylquinoline (CAS: 611-32-5), an aromatic precursor accessible via Skraup or Doebner-Miller reactions . Using palladium or platinum catalysts under high-pressure hydrogen gas (), the reaction proceeds as follows:
Optimal conditions typically involve temperatures of and pressures of , achieving yields exceeding 85%.
Industrial Manufacturing
Large-scale production employs continuous-flow hydrogenation reactors to enhance efficiency and purity. Advanced catalytic systems, such as supported metal nanoparticles (e.g., Pd/AlO), mitigate catalyst deactivation and improve turnover frequencies. Process parameters, including hydrogen flow rate and residence time, are rigorously optimized to minimize byproducts like partially hydrogenated intermediates.
Chemical Reactivity and Functionalization
Substitution Reactions
Electrophilic substitution at the nitrogen atom or methyl-bearing carbon is feasible. For example, halogenation with bromine () or thionyl chloride () produces halogenated derivatives, which serve as intermediates in pharmaceutical synthesis.
| Activity | Model System | Efficacy Metric | Reference |
|---|---|---|---|
| Analgesic | Murine pain model | 60% pain reduction | |
| Antihypertensive | Hypertensive rats | 18% BP reduction | |
| Antimicrobial | S. aureus | MIC = 3.2 μg/mL |
Industrial and Medicinal Applications
Pharmaceutical Intermediate
The compound’s versatility in functionalization makes it a valuable intermediate for antihypertensives and analgesics. Derivatives bearing sulfonamide or ester groups are under investigation for improved bioavailability.
Corrosion Inhibition
In industrial settings, 8-methyl-decahydroquinoline derivatives serve as corrosion inhibitors for ferrous alloys, achieving protection efficiencies of in acidic environments.
Comparative Analysis with Related Compounds
Decahydroquinoline vs. 8-Methyl-decahydroquinoline
The methyl substituent enhances lipophilicity, increasing blood-brain barrier permeability compared to the parent decahydroquinoline.
8-Methylquinoline vs. Its Hydrogenated Derivative
Saturation reduces aromatic toxicity but diminishes planar stacking interactions critical for certain biological targets .
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